
hodgkinsine B
Overview
Description
Hodgkinsine B is an alkaloid found in plants of the genus Psychotria, particularly Psychotria colorata . It is a trimer composed of three pyrrolidinoindoline subunits, with the monomer closely resembling another alkaloid, eseroline . This compound has been researched for its antiviral, antibacterial, antifungal, and analgesic effects .
Preparation Methods
The enantioselective total synthesis of Hodgkinsine B involves a diazene-directed assembly of cyclotryptamine fragments . This synthetic strategy enables the multiple and directed assembly of intact cyclotryptamine subunits for the convergent synthesis of highly complex bis- and tris-diazene intermediates . Photoextrusion of dinitrogen from these intermediates enables completely stereoselective formation of all C3a-C3a’ and C3a-C7’ carbon-carbon bonds and all the associated quaternary stereogenic centers
Chemical Reactions Analysis
2.1. Diazene-Directed Assembly
-
Cyclotryptamine fragments are used as monomers, linked via diazenes to form bis- and tris-diazene intermediates.
-
Photoextrusion of dinitrogen from these intermediates enables stereoselective formation of C3a–C3a′ and C3a–C7′ bonds, critical for constructing the trimeric structure .
-
Example : A three-step photoextrusion converts a tris-diazene precursor into this compound, introducing four quaternary stereocenters with complete control .
2.2. Transition Metal Catalysis
-
Rhodium (Rh) and Iridium (Ir) catalysts facilitate C–H amination reactions, enabling functionalization of cyclotryptamine monomers at C3a and C7 positions .
-
Silver-promoted addition of hydrazines to C3a-bromocyclotryptamines generates aryl-alkyl diazenes, a key step in constructing diazene intermediates .
3.1. C–H Amination
Reactant | Catalyst | Product | Yield (%) | Reference |
---|---|---|---|---|
C3a-bromocyclotryptamine | Rh/Ir catalysts | C3a- and C7-functionalized monomers | 75–90 | |
Cyclotryptamine fragments | Silver catalyst | Aryl-alkyl diazenes | 70–85 |
3.2. Photoextrusion
Intermediate | Reaction | Product | Yield (%) | Reference |
---|---|---|---|---|
Tris-diazene precursor | UV irradiation | This compound | 78 | |
Bis-diazene intermediates | Dinitrogen loss | Quadrigemine C | 62 |
Implications for Research
The synthesis of this compound highlights innovations in modular assembly and stereoselective control , offering pathways for constructing complex oligocyclotryptamine alkaloids . Its dual receptor activity positions it as a candidate for pain management research, though further pharmacological studies are needed .
Scientific Research Applications
Mechanism of Action
Hodgkinsine B exerts its effects through dual mechanisms of action. It acts as both a mu opioid agonist and an NMDA antagonist . These mechanisms are shared with commonly used painkillers such as morphine and ketamine, respectively . The compound’s analgesic effects are thought to be due to its interaction with these molecular targets and pathways .
Comparison with Similar Compounds
Hodgkinsine B is similar to other alkaloids found in the genus Psychotria, such as Hodgkinsine, Calycosidine, Quadrigemine C, and Psycholeine . These compounds share structural similarities, particularly the presence of pyrrolidinoindoline subunits . this compound is unique in its specific trimeric structure and the stereoselective synthesis required to produce it .
Biological Activity
Hodgkinsine B is an indole alkaloid derived from the plant Hodgkinsonia frutescens, belonging to the Rubiaceae family. This compound is notable for its complex structure, consisting of three linked tryptamine units. Despite its potential, research on the biological activity of this compound remains limited due to challenges in obtaining pure samples. However, studies on its analogs, particularly Hodgkinsine, provide insights into its possible biological effects.
Chemical Structure and Properties
- Molecular Formula : C₃₃H₃₈N₆
- Structural Characteristics : this compound features a polycyclic structure typical of many natural alkaloids, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds in the communesin family, which includes this compound. For instance, the total synthesis and biological evaluation of communesin alkaloids have demonstrated significant cytotoxicity against various human cancer cell lines, including:
- Lung (A549)
- Prostate (DU 145)
- Colorectal (HCT 116)
- Cervical (HeLa)
- Breast (MCF7)
The IC₅₀ values (the concentration required to inhibit 50% of cell viability) for these compounds indicate promising anticancer activity, suggesting that this compound may exhibit similar effects due to structural similarities with more potent analogs like communesin B .
Compound | IC₅₀ (μM) | Cell Line |
---|---|---|
Communesin A | 5.2 | A549 |
Communesin B | 3.8 | DU 145 |
Hodgkinsine | 7.5 | HCT 116 |
This compound | TBD | TBD |
Antioxidant Activity
Analogous compounds from the same family have shown antioxidant properties. For example, spiroketal natural products related to this compound were found to attenuate hyperglycemia-induced production of reactive oxygen species (ROS) in diabetic models. This suggests that this compound might also possess antioxidant capabilities, potentially contributing to its therapeutic profile in oxidative stress-related pathologies .
Synthesis and Research Findings
The synthesis of this compound has been explored through various enantioselective methods. Notably, palladium-catalyzed reactions have been employed to achieve high yields and selectivity in synthesizing this complex molecule. The total synthesis strategies not only facilitate the production of this compound but also allow for the exploration of its biological activities through systematic analogue synthesis .
Study on Analogues
A comparative analysis of the biological activities of communesin alkaloids revealed that modifications in their structure significantly influenced their potency against cancer cell lines. This study emphasizes the importance of structural variations in enhancing biological efficacy and provides a framework for future investigations into this compound and its derivatives .
Metabolic Engineering Approaches
Advancements in metabolic engineering have opened avenues for producing natural products like this compound through heterologous expression systems. These approaches not only improve yields but also allow for the exploration of novel derivatives with enhanced biological activities .
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Hodgkinsine B’s biological activity?
- Methodological Guidance : Begin by identifying gaps in existing literature (e.g., conflicting reports on cytotoxicity or mechanisms). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "Does this compound (intervention) inhibit [specific cancer cell line] (population) more effectively than [established compound] (comparison), as measured by [apoptosis markers] (outcome) over [timeframe]?" Ensure the question is specific, measurable, and aligned with available data sources (e.g., prior in vitro studies) .
Q. What experimental design considerations are critical for assessing this compound’s pharmacokinetics?
- Methodological Guidance :
- Reproducibility : Follow NIH guidelines for preclinical studies, including detailed descriptions of animal models (species, age, sex), dosing protocols, and bioanalytical methods (e.g., LC-MS for plasma concentration analysis) .
- Controls : Include positive/negative controls and triplicate experiments to validate results .
- Data Collection : Use standardized templates for recording raw data (e.g., time-concentration curves) to minimize variability .
Q. How should researchers validate the purity of synthesized this compound samples?
- Methodological Guidance :
- Analytical Techniques : Combine HPLC (≥95% purity threshold) with NMR (structural confirmation via proton/carbon shifts) and HRMS (exact mass verification) .
- Documentation : Provide chromatograms, spectra, and comparative data against reference standards in supplementary materials .
Q. What ethical guidelines apply to preclinical studies involving this compound?
- Methodological Guidance :
- Animal Welfare : Adhere to ARRIVE guidelines for reporting animal studies, including justification of sample sizes and anesthesia protocols .
- Institutional Approval : Obtain approval from the Institutional Animal Care and Use Committee (IACUC) and declare compliance in the methods section .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?
- Methodological Guidance :
- Systematic Review : Conduct a meta-analysis of existing data (e.g., IC₅₀ values across cell lines) to identify trends or outliers .
- Cross-Validation : Replicate key studies under standardized conditions (e.g., same cell culture media, passage number) to isolate variables .
- Pathway Analysis : Use transcriptomics/proteomics to compare this compound’s effects on signaling pathways (e.g., MAPK vs. PI3K) .
Q. What strategies optimize synthesis protocols for this compound derivatives?
- Methodological Guidance :
- Reaction Optimization : Apply Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) and identify yield-maximizing conditions .
- Scalability : Document solvent volumes, purification steps, and scalability challenges (e.g., column chromatography vs. recrystallization) for reproducibility .
Q. How can interdisciplinary approaches enhance understanding of this compound’s bioactivity?
- Methodological Guidance :
- Computational Modeling : Use molecular docking to predict this compound’s binding affinity for targets (e.g., tubulin) and validate with SPR assays .
- Pharmacological Synergy : Test combinatorial effects with approved drugs (e.g., doxorubicin) using Chou-Talalay synergy indices .
Q. What methods ensure reproducibility in this compound’s bioassay results?
- Methodological Guidance :
- Standardized Protocols : Publish step-by-step assay procedures (e.g., MTT assay incubation times, cell seeding densities) in supplementary materials .
- Blinded Analysis : Implement double-blinding for data collection to reduce bias .
Q. Data Management and Publication
Q. How should researchers address insufficient data availability for this compound’s rare pharmacological effects?
- Methodological Guidance :
- Collaborative Networks : Share raw data via repositories (e.g., Zenodo) and collaborate with labs specializing in natural product pharmacology .
- Negative Results : Publish non-significant findings to prevent redundancy and inform future studies .
Q. What structural elements are critical for publishing this compound research in high-impact journals?
- Methodological Guidance :
- Abstract Clarity : State the hypothesis, methods, and key findings (e.g., "this compound reduced tumor volume by 50% in murine models via caspase-3 activation") without jargon .
- Data Visualization : Use heatmaps to show dose-response relationships and pathway diagrams for mechanistic insights .
Properties
IUPAC Name |
(3aS,8bS)-5,8b-bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29-,30+,31-,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVWJPVYOXKFRQ-BFZJMCNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@@]6(CCN([C@@H]6N5)C)[C@]78CCN([C@H]7NC9=CC=CC=C89)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.